Neodecanamide, N-methyl-
Overview
Description
Neodecanamide, N-methyl- is a synthetic compound with the chemical formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . It is a tertiary amide and is known for its use as an insecticide, particularly for domestic control of common household pests such as cockroaches, ants, and termites . The compound was discovered in the 1980s and introduced in 1999 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodecanamide, N-methyl- can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the sequential hydrogenation and methylation of nitro compounds using various methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, and dimethyl sulfoxide . The reaction conditions typically require the presence of a catalyst and are carried out under controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of Neodecanamide, N-methyl- involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Neodecanamide, N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: Neodecanamide, N-methyl- can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce primary amines.
Scientific Research Applications
Neodecanamide, N-methyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its insecticidal properties and its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new insecticides and pest control agents.
Mechanism of Action
The mechanism of action of Neodecanamide, N-methyl- involves its contact action on pests. When applied, it disrupts the normal physiological processes of insects, leading to their immobilization and eventual death . The compound targets the nervous system of insects, interfering with neurotransmission and causing paralysis.
Comparison with Similar Compounds
N,N-diethyl-3-methylbenzamide (DEET): A widely used insect repellent.
N,N-dimethyl-2,2-diphenylacetamide: Another insecticidal compound with similar properties.
Comparison: Neodecanamide, N-methyl- is unique in its specific mode of action and its effectiveness against a broad spectrum of household pests. Unlike DEET, which is primarily a repellent, Neodecanamide, N-methyl- acts as an insecticide with contact action, providing long-lasting protection .
Properties
IUPAC Name |
2-ethyl-N,2-dimethylheptanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-5-7-8-9-11(3,6-2)10(13)12-4/h5-9H2,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFPSNISSMYYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(CC)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Density |
7.5 lbs/gal | |
Record name | Methylneodecanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7953 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.2X10-3 mm Hg at 30 °C | |
Record name | Methylneodecanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7953 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light grey liquid | |
CAS No. |
105726-67-8 | |
Record name | Methylneodecanamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105726678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl neodecanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLNEODECANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45506WJM6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methylneodecanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7953 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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